Silane, (iodomethyl)triphenyl-

Description

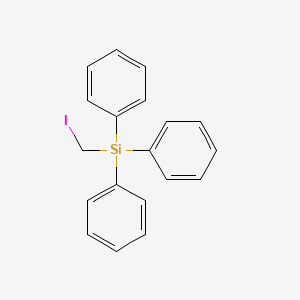

Silane, (iodomethyl)triphenyl- (CAS: Not explicitly provided in evidence) is a silicon-based organometallic compound characterized by a central silicon atom bonded to three phenyl groups and an iodomethyl (-CH₂I) substituent.

Properties

CAS No. |

18670-62-7 |

|---|---|

Molecular Formula |

C19H17ISi |

Molecular Weight |

400.3 g/mol |

IUPAC Name |

iodomethyl(triphenyl)silane |

InChI |

InChI=1S/C19H17ISi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |

InChI Key |

DTSYYDUERZKUOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CI)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (iodomethyl)triphenyl- typically involves the reaction of triphenylsilane with iodomethane under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction in an organic solvent like tetrahydrofuran . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Silane, (iodomethyl)triphenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Silane, (iodomethyl)triphenyl- undergoes various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The phenyl groups can undergo oxidation to form silanols or siloxanes.

Reduction Reactions: The compound can be reduced to form simpler silanes.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or ozone are used.

Reduction: Hydride donors such as lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Silane, (iodomethyl)triphenyl- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Mechanism of Action

The mechanism by which Silane, (iodomethyl)triphenyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenyl groups provide steric hindrance, while the iodomethyl group can participate in further chemical reactions. The compound can act as a hydride donor or acceptor, facilitating various catalytic processes .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural and functional attributes of Silane, (iodomethyl)triphenyl- with analogous triphenylsilane derivatives:

Reactivity and Stability

- Iodine vs. Chlorine Substituents : The iodomethyl group in Silane, (iodomethyl)triphenyl- confers greater leaving-group ability compared to chlorotriphenylsilane, making it more reactive in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). However, iodine’s lower electronegativity may reduce stability under harsh conditions .

- Thermodynamic Data : Chlorotriphenylsilane (ΔHf° = -98 kJ/mol) and triphenylsilane (ΔHf° = -75 kJ/mol) exhibit distinct thermodynamic stabilities, suggesting that Silane, (iodomethyl)triphenyl- may have intermediate stability due to iodine’s larger atomic radius .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.